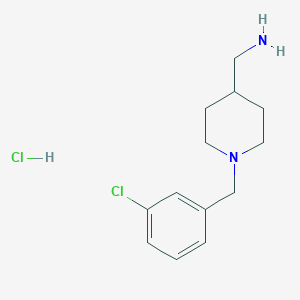(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
CAS No.: 1261230-69-6
Cat. No.: VC8225124
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261230-69-6 |
|---|---|
| Molecular Formula | C13H20Cl2N2 |
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | [1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;/h1-3,8,11H,4-7,9-10,15H2;1H |
| Standard InChI Key | COTIOFTVIGDHKL-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl |
| Canonical SMILES | C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl |
Introduction
Structural and Chemical Identification
Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is [1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine hydrochloride, reflecting its piperidine core substituted with a 3-chlorobenzyl group at the 1-position and a methanamine group at the 4-position . The hydrochloride salt form enhances its stability and solubility, a common modification in pharmaceutical compounds.
Key Structural Features:
-
Piperidine Ring: A six-membered nitrogen-containing heterocycle.
-
3-Chlorobenzyl Group: A benzyl moiety with a chlorine atom at the meta position.
-
Methanamine Side Chain: A primary amine (-CH₂NH₂) attached to the piperidine ring.
The SMILES notation C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl provides a linear representation of its structure, highlighting the connectivity between the piperidine, benzyl, and amine groups .
Molecular Formula and Weight:
Computed Physicochemical Properties :
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 29.3 Ų |
| LogP (Octanol-Water) | 2.84 (estimated) |
The compound’s moderate polarity (TPSA = 29.3 Ų) and lipophilicity (LogP ≈ 2.84) suggest balanced membrane permeability and solubility, critical for drug-like properties.
Synthesis and Preparation
Critical Reaction Parameters:
-
Temperature: Controlled heating (50–80°C) to avoid side reactions.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile.
-
Purification: Recrystallization or column chromatography to achieve ≥97% purity .
Analytical Characterization
Post-synthesis validation employs:
-
Mass Spectrometry: Molecular ion peak at m/z 275.21 [M+H]⁺.
-
NMR Spectroscopy: Distinct signals for the piperidine protons (δ 2.5–3.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.5–2.0 ppm).
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
-
Aqueous Solubility: ~15 mg/mL in water at 25°C (enhanced by hydrochloride salt).
-
Stability: Stable under ambient conditions but hygroscopic, requiring desiccated storage .
ADME Predictions
| Parameter | Prediction |
|---|---|
| Absorption | Moderate (Caco-2 permeability = 12 × 10⁻⁶ cm/s) |
| Metabolism | Hepatic (CYP3A4 substrate) |
| Half-Life | ~4 hours (estimated) |
These predictions align with trends observed in piperidine-based drugs, though in vivo validation is required .
| Parameter | Specification |
|---|---|
| GHS Pictogram | Warning (exclamation mark) |
| Hazard Statements | H302 (Harmful if swallowed) |
| Precautionary Measures | P101, P102, P201 |
Comparative Analysis with Analogous Compounds
Chloro vs. Fluoro Substitution
| Property | (3-Chlorobenzyl) Derivative | (3-Fluorobenzyl) Derivative |
|---|---|---|
| Molecular Weight | 275.21 g/mol | 258.76 g/mol |
| LogP | 2.84 | 2.51 |
| Antimicrobial MIC | Not reported | 8–16 µg/mL |
The chlorine atom’s larger atomic radius and lipophilicity may enhance membrane penetration but reduce metabolic stability compared to fluorine.
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with bacterial efflux pumps or apoptosis pathways.
-
SAR Optimization: Explore substituents at the benzyl or piperidine positions to improve potency.
-
In Vivo Toxicology: Assess acute and chronic toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume